molecular formula C26H32F6N6O8 B13785838 N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

Cat. No.: B13785838
M. Wt: 670.6 g/mol
InChI Key: HLLYDGVOMRCOFR-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline and 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline are chemical compounds belonging to the class of dinitroaniline herbicides. These compounds are known for their pre-emergence selective herbicidal activity, primarily affecting the physiological growth processes associated with seed germination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .

For 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, a similar nitration process is employed, where N,N-dipropyl-4-(trifluoromethyl)aniline is subjected to nitration under controlled conditions .

Industrial Production Methods

Industrial production of these compounds involves large-scale nitration processes, where the aniline derivatives are nitrated in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The nitrated products are then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of these compounds involves the inhibition of cell division in the root tips of germinating seeds. They interfere with the polymerization of tubulin, a protein essential for the formation of microtubules, which are crucial for cell division. This disruption leads to the inhibition of root growth, effectively controlling the germination and growth of weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These compounds are unique due to their specific chemical structure, which allows them to effectively inhibit cell division in plant roots. Their trifluoromethyl group enhances their stability and effectiveness as herbicides, making them more efficient compared to other herbicides without this functional group .

Properties

Molecular Formula

C26H32F6N6O8

Molecular Weight

670.6 g/mol

IUPAC Name

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/2C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h2*7-8H,3-6H2,1-2H3

InChI Key

HLLYDGVOMRCOFR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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